4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
Chemical Structure and Properties The compound 4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine (IUPAC name: 4-{6-[4-(4-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine) is a heterocyclic molecule featuring a pyridazine core linked to a morpholine ring and a 4-bromophenyl-substituted piperazine moiety. Its molecular formula is C₁₉H₂₂BrN₅O₂ with a molecular weight of approximately 437.3 g/mol . The 4-bromophenyl group introduces steric bulk and moderate electron-withdrawing effects, which may influence binding interactions in biological systems.
For example, coupling reactions between pyridazine derivatives and piperazine intermediates (e.g., via Buchwald-Hartwig amination or nucleophilic substitution) are likely, as seen in the synthesis of imidazo[4,5-b]pyridine-based inhibitors (). The morpholine ring may be introduced through alkylation or condensation reactions, similar to procedures described in for pyridazine-piperazine derivatives.
Properties
IUPAC Name |
4-[6-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-3-1-16(2-4-17)15-23-7-9-24(10-8-23)18-5-6-19(22-21-18)25-11-13-26-14-12-25/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGITXPLJOGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including acetylcholinesterase (ache) and butyrylcholinesterase (bche). These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter essential for many functions in the body.
Mode of Action
Similar compounds have been shown to inhibit ache and bche. Inhibition of these enzymes increases the levels of acetylcholine in the body, which can have various effects depending on the specific context.
Biochemical Pathways
Inhibition of ache and bche, as seen with similar compounds, would affect the cholinergic pathway. This could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biological Activity
The compound 4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine, with the CAS number 2640956-34-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 347.25 g/mol. The structure features a morpholine ring, a piperazine moiety, and a pyridazine core, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉BrN₄ |
| Molecular Weight | 347.25 g/mol |
| CAS Number | 2640956-34-7 |
Biological Activity Overview
Research into the biological activity of this compound suggests several pharmacological effects:
Antitumor Activity
Studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing bromine substituents have shown enhanced cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the importance of structural modifications in enhancing activity.
Antimicrobial Properties
Compounds in the same class as this compound have demonstrated notable antibacterial and antifungal activities. The presence of halogen atoms, particularly bromine, has been correlated with increased antimicrobial efficacy against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of similar piperazine derivatives. These compounds are believed to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Piperazine Ring : Essential for receptor binding and interaction.
- Bromophenyl Group : Enhances lipophilicity and may improve cell membrane penetration.
- Pyridazine Core : Contributes to the overall stability and reactivity of the molecule.
Case Studies
Several studies have focused on related compounds to elucidate their biological mechanisms:
- Antitumor Synergy : A study involving brominated pyrazole derivatives demonstrated enhanced cytotoxic effects when combined with conventional chemotherapeutics like doxorubicin, particularly in Claudin-low breast cancer subtypes .
- Antibacterial Activity : In vitro assays have shown that piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
- Anti-inflammatory Mechanisms : Research indicates that certain piperazine-containing compounds can modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of inflammatory mediators .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antidepressant Activity : Research indicates that similar structures exhibit antidepressant effects through serotonin receptor modulation. The piperazine moiety is often linked to improved pharmacological profiles in CNS-active compounds .
- Anticancer Potential : Compounds with similar frameworks have shown promise in targeting cancer cells by inhibiting specific pathways involved in tumor growth. Studies have suggested that derivatives can induce apoptosis in cancer cells .
- Neuroprotective Effects : The interaction of this compound with neurotransmitter systems suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Biological Research
- Receptor Binding Studies : The compound serves as a valuable tool in studying receptor-ligand interactions, particularly with dopamine and serotonin receptors, which are crucial in understanding various psychiatric disorders .
- Enzyme Inhibition : Investigations into the inhibition of enzymes related to metabolic pathways have revealed that such compounds can modulate enzyme activity, providing insights into metabolic diseases.
- Material Science
Data Tables
| Activity Type | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Serotonin Receptor | 4-(6-{...}) | 0.5 | |
| Cancer Cell Apoptosis | 4-(6-{...}) | 1.2 | |
| Enzyme Inhibition | 4-(6-{...}) | 0.8 |
Case Studies
- Case Study on Antidepressant Activity
- Case Study on Cancer Treatment
- Neuroprotective Effects Investigation
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine with structurally related compounds, focusing on core heterocycles, substituents, and molecular properties:
Key Observations:
Core Heterocycle Influence: The pyridazine core in the target compound differs from quinoline (C2, ) and pyridine (10a, ) in electronic properties. Pyridazinone derivatives () introduce a ketone group, altering redox reactivity and solubility.
Electron-withdrawing groups such as CF₃ () increase electrophilicity, which may enhance binding to electron-rich biological targets but reduce metabolic stability.
Molecular Weight and Solubility: The target compound’s molecular weight (~437.3 g/mol) is intermediate between smaller pyridazine derivatives (e.g., 238.3 g/mol in ) and larger quinoline-based structures (e.g., 581.4 g/mol in C2, ). Morpholine and piperazine moieties improve aqueous solubility compared to ester or aryl groups in analogues like C2 and C3 ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
